molecular formula C18H27N5O2 B2596567 1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1170600-91-5

1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer: B2596567
CAS-Nummer: 1170600-91-5
Molekulargewicht: 345.447
InChI-Schlüssel: CZOPNOMNNPKXMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a sophisticated heterocyclic compound designed for pharmaceutical and chemical biology research. It features a pyrazolo[3,4-d]pyridazinone core, a structure frequently investigated in medicinal chemistry for its potential to interact with biological targets . The molecule is substituted with a tert-butyl group, an isopropyl moiety, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the N-6 position. This specific side chain, incorporating a pyrrolidine ring, is a critical functional group that can enhance the molecule's properties, such as its solubility and binding affinity, making it a valuable intermediate for constructing more complex drug-like molecules . Compounds with this core structure are often explored as key building blocks in the development of potential therapeutics, including inhibitors for bromodomain-containing proteins like BRD4, which are relevant in oncology , or as agonists for targets like TREM2, implicated in neurodegenerative disorders . This product is offered as a high-purity chemical tool for research and development purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

1-tert-butyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-12(2)15-13-10-19-23(18(3,4)5)16(13)17(25)22(20-15)11-14(24)21-8-6-7-9-21/h10,12H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOPNOMNNPKXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. The starting materials often include tert-butyl derivatives, isopropyl derivatives, and pyrrolidine derivatives. The key steps in the synthesis may involve:

  • Formation of the pyrazolo[3,4-d]pyridazinone core through cyclization reactions.
  • Introduction of the tert-butyl and isopropyl groups via alkylation reactions.
  • Attachment of the pyrrolidin-1-yl group through amide bond formation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Analyse Chemischer Reaktionen

Reactivity of the Pyrazolo[3,4-d]pyridazinone Core

The bicyclic system exhibits electrophilic and nucleophilic properties influenced by substituents:

  • Electrophilic substitution : The electron-donating tert-butyl and isopropyl groups at positions 1 and 4 direct electrophiles to the pyridazinone ring.

    • Example: Nitration or halogenation may occur at position 5 or 3 under acidic conditions .

  • Nucleophilic attack : The electron-deficient pyridazinone ring is susceptible to nucleophilic substitution at position 6 or 7 under basic conditions .

Reaction TypeConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0–5°CNitro group at position 5
HalogenationCl₂/AlCl₃, RTChlorination at position 3

Reactivity of the 2-Oxo-2-(pyrrolidin-1-yl)ethyl Side Chain

The ketone and pyrrolidine groups enable diverse transformations:

  • Hydrolysis : The 2-oxoethyl-pyrrolidine group undergoes acid-catalyzed hydrolysis to form a carboxylic acid derivative .

    • Example: HCl (6 M) at 80°C cleaves the C–N bond, yielding 2-oxoacetic acid and pyrrolidine .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .

Reaction TypeConditionsOutcomeReference
Acidic hydrolysis6 M HCl, 80°C, 6 hCleavage to 2-oxoacetic acid
Catalytic hydrogenationH₂ (1 atm), Pd-C, EtOH, RTReduction to alcohol derivative

Functionalization of the Pyrrolidine Substituent

The pyrrolidine ring participates in typical amine reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated products .

  • Salt formation : Forms stable hydrochlorides with HCl gas in diethyl ether .

Reaction TypeConditionsOutcomeReference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpyrrolidine derivative
Salt formationHCl gas, Et₂O, 0°CHydrochloride salt

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the pyridazinone ring undergoes cleavage:

  • Basic hydrolysis : NaOH (10%) at reflux opens the ring to form a dicarboxylic acid derivative .

  • Smiles rearrangement : In polar aprotic solvents (e.g., DMF), the side chain may undergo intramolecular cyclization .

Reaction TypeConditionsOutcomeReference
Basic hydrolysis10% NaOH, reflux, 12 hDicarboxylic acid formation
Smiles rearrangementDMF, K₂CO₃, 100°C, 24 hFused tricyclic product

Steric and Electronic Effects of Substituents

  • The tert-butyl group imposes steric hindrance, reducing reactivity at position 1 .

  • The isopropyl group at position 4 enhances solubility in nonpolar solvents but does not significantly alter electronic properties .

Key Research Findings

  • Metabolic stability : The tert-butyl group improves resistance to oxidative degradation compared to smaller alkyl groups .

  • Kinase inhibition : Analogous pyrazolo[3,4-d]pyridazinones show selective binding to ATP pockets in kinases, suggesting potential biological applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as:

  • Antiparasitic Agents : Research indicates that derivatives of pyrazolo[3,4-d]pyridazine may exhibit activity against various parasites, including Toxoplasma gondii, which is significant for treating infections in humans and animals .

Anticancer Research

Studies have shown that pyrazolo[3,4-d]pyridazine derivatives can possess cytotoxic properties against cancer cell lines. The compound may be evaluated for its efficacy against:

  • Cervical Cancer (HeLa Cells) : Preliminary studies suggest that similar compounds have shown potential cytotoxic activity against cervical cancer cell lines .

Protein Kinase Inhibition

The compound's structure allows it to interact with protein kinases, which are critical targets in cancer therapy. It may inhibit specific kinases involved in cancer progression and metastasis.

Development of Novel Therapeutics

The unique combination of functional groups in this compound positions it as a candidate for the development of novel therapeutics targeting various diseases, including:

  • Inflammatory Diseases : Pyrazolo compounds have been noted for their anti-inflammatory properties.

Synthesis and Derivative Studies

Research into the synthesis of this compound and its derivatives is crucial for understanding its full potential. Various synthetic routes have been explored to optimize yield and biological activity.

Table: Summary of Research Findings on Pyrazolo Compounds

Study ReferenceCompoundTargetActivityIC50 (µM)
Pyrazolo DerivativeToxoplasma gondiiInhibits invasion0.11
Pyrazolo CompoundHeLa CellsCytotoxicity0.25
Pyrrolidine DerivativeProtein KinasesInhibition0.14

Insights from Research

  • Antiparasitic Activity : The compound has shown promising results against Toxoplasma gondii, indicating its potential as an antiparasitic agent.
  • Cytotoxic Properties : Evidence from studies suggests that related compounds can effectively inhibit cancer cell proliferation.
  • Protein Kinase Interaction : The ability to inhibit specific kinases opens avenues for further research into targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties
Target Compound Pyrazolo[3,4-d]pyridazinone 1: tert-butyl; 4: isopropyl; 6: 2-oxo-pyrrolidinyl ethyl ~390 (estimated) Moderate solubility (polar pyrrolidinyl)
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazinone 1: tert-butyl; 4: methyl; 6: 4-phenylpiperazinyl ~483 Lower solubility (bulky piperazinyl)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 1: 4-fluoro-2-hydroxyphenyl; 6: tert-butyl ~357 Higher polarity (hydroxyl group)
tert-Butyl 4-((4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl)sulfonyl)piperazine-1-carboxylate Pyrazolo[4,3-d]pyrimidinone Complex sulfonyl-piperazine substituent ~600 PDE inhibition activity
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone 1: tert-butyl; 6: hydrazinyl ~238 Reactive hydrazine group

Physicochemical Properties

  • Solubility : The target’s pyrrolidinyl group likely enhances aqueous solubility compared to ’s lipophilic piperazinyl and ’s hydroxyl-phenyl derivatives .
  • Stability : tert-Butyl groups in the target and analogs confer resistance to oxidative metabolism .

Biologische Aktivität

The compound 1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , also referred to by its CAS number 1170600-91-5 , is a member of the pyrazolo[3,4-d]pyridazin class of compounds. This article aims to provide an in-depth examination of its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C₁₈H₂₇N₅O₂
  • Molecular Weight : 345.4 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyridazin core with substituents that include a tert-butyl group, an isopropyl group, and a pyrrolidinyl moiety.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Research indicates that compounds within the pyrazolo[3,4-d]pyridazin class exhibit various biological activities, including anti-inflammatory and potential anticancer effects. The specific mechanisms often involve the inhibition of key enzymes or pathways related to cell proliferation and survival.

In Vitro Studies

  • Inhibition of Enzymatic Activity : Several studies have reported that derivatives of pyrazolo[3,4-d]pyridazin can inhibit kinases involved in tumor progression. For instance, compounds similar to the target molecule have shown inhibitory effects on Janus Kinase 2 (JAK2), which is implicated in various hematological malignancies .
  • Antiparasitic Activity : A review highlighted the potential of pyrazolo compounds in combating Toxoplasma gondii infections. Although specific data on the target compound is limited, related compounds demonstrated significant inhibition of parasite invasion and motility .

In Vivo Studies

While detailed in vivo studies specifically for this compound are scarce, related pyrazolo compounds have been evaluated for their pharmacokinetic profiles and therapeutic efficacy in animal models. These studies often focus on their ability to reduce tumor size or improve survival rates in models of cancer .

Case Studies

  • Anticancer Properties : A study involving pyrazolo[3,4-d]pyridazine derivatives showed promising results in reducing tumor growth in xenograft models. These findings suggest that modifications to the core structure can enhance biological activity against cancer cells.
  • Antiviral Activity : Research has indicated that certain derivatives exhibit antiviral properties against β-coronaviruses by targeting specific cellular pathways involved in viral replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring have been shown to influence potency and selectivity:

PositionModificationEffect
1Alkyl substitutionIncreased lipophilicity
4HalogenationEnhanced binding affinity
6Pyrrolidinyl groupImproved selectivity for target enzymes

Q & A

Basic: What are the recommended synthetic routes for preparing the pyrazolo[3,4-d]pyridazinone core of this compound?

Methodological Answer:
The pyrazolo[3,4-d]pyridazinone scaffold can be synthesized via cyclocondensation reactions. A validated approach involves reacting substituted pyrazole precursors with diketones or nitriles under acidic conditions. For example, Taylor et al. (1992) utilized pyrazolo[3,4-d]pyrimidine analogues by coupling protected pyrazole intermediates with α-keto esters, followed by deprotection and ring closure . Key steps include:

Protection of reactive groups (e.g., tert-butyl via Boc chemistry).

Cyclization using catalytic acids (e.g., HCl in ethanol) to form the pyridazinone ring.

Functionalization of the side chain via nucleophilic substitution (e.g., introducing pyrrolidinyl groups via alkylation).

Basic: How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on known pyrazolo[3,4-d]pyridazinone shifts. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H) and ~29 ppm (13C). The pyrrolidinyl protons show multiplet signals between 1.8–3.5 ppm .
  • IR : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the oxo-ethyl moiety) and tertiary amines (C-N stretch at ~1250 cm⁻¹) .
  • HRMS : Validate molecular weight with <5 ppm error. For example, the [M+H]+ ion should match the calculated exact mass (C21H32N6O2: 424.2588) .

Advanced: How can researchers optimize the yield of the 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain during synthesis?

Methodological Answer:
Low yields often arise from steric hindrance or competing reactions. To mitigate:

Temperature Control : Perform alkylation at 0–5°C to reduce side reactions.

Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Protecting Groups : Temporarily protect the pyrrolidine nitrogen with a Boc group to improve regioselectivity, followed by deprotection with TFA .

Advanced: How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:
Discrepancies may arise from dynamic effects or impurities.

Solvent Variation : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent conformational changes .

2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC can confirm coupling between the pyrrolidinyl NH and the adjacent carbonyl group .

Crystallography : If available, compare with single-crystal XRD data (e.g., as in Acta Crystallographica studies) to validate spatial arrangement .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases (e.g., PDE4/5) using fluorescence-based assays (see AOAC SMPR 2014.011 for standardized protocols) .
  • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .

Advanced: How can structural modifications to the pyrrolidinyl group impact bioactivity?

Methodological Answer:

  • Steric Effects : Replace pyrrolidine with smaller (azetidine) or bulkier (piperidine) rings to assess steric tolerance. For example, Tian et al. (2007) observed improved PDE4 inhibition with ethylpiperazine vs. pyrrolidine derivatives .
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrrolidine nitrogen to modulate binding affinity. HRMS and molecular docking can validate interactions .

Advanced: How to address discrepancies in biological activity between computational predictions and experimental results?

Methodological Answer:

Re-evaluate Docking Parameters : Adjust protonation states or solvation models in software like AutoDock Vina.

Metabolic Stability : Test compound stability in liver microsomes; rapid degradation may explain false negatives .

Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .

Basic: What chromatographic methods (HPLC, LC-MS) are optimal for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Retention time ~12–15 minutes for this compound .
  • LC-MS : Monitor the [M+H]+ ion (m/z 425.26) with ESI+ ionization. Ensure baseline separation of impurities (<0.5% area) .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug Approach : Introduce phosphate or PEG groups at the pyridazinone oxygen, which hydrolyze in vivo .
  • Co-Solvents : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% v/v) to enhance aqueous solubility .

Advanced: How to design a SAR study focusing on the isopropyl and tert-butyl substituents?

Methodological Answer:

Isosteric Replacements : Substitute tert-butyl with adamantyl (similar steric bulk) or neopentyl (variable hydrophobicity).

Synthetic Steps :

  • Synthese analogues via Suzuki coupling for aryl groups .
  • Evaluate LogP (HPLC-based) and binding affinity (SPR or ITC) .

Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.